6-Amino-3,9-dimethyl-9H-purin-3-ium

Enzyme inhibition DNA repair Base excision

6-Amino-3,9-dimethyl-9H-purin-3-ium, commonly referred to as 3,9-dimethyladenine (m23,9A), is a dialkylated purine derivative bearing a permanent positive charge on the purine ring. This compound serves as a stable, positively charged structural mimic of the transition state of 3-methyladenine (m3A), the natural substrate of DNA glycosylases involved in base excision repair.

Molecular Formula C7H10N5+
Molecular Weight 164.19 g/mol
Cat. No. B10760056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3,9-dimethyl-9H-purin-3-ium
Molecular FormulaC7H10N5+
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=C[N+](=C21)C)N
InChIInChI=1S/C7H9N5/c1-11-3-9-5-6(8)10-4-12(2)7(5)11/h3-4,8H,1-2H3/p+1
InChIKeyYXTNRNJPEDJTNF-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 6-Amino-3,9-dimethyl-9H-purin-3-ium (3,9-Dimethyladenine) in DNA Repair and Nucleobase Recognition Research


6-Amino-3,9-dimethyl-9H-purin-3-ium, commonly referred to as 3,9-dimethyladenine (m23,9A), is a dialkylated purine derivative bearing a permanent positive charge on the purine ring [1]. This compound serves as a stable, positively charged structural mimic of the transition state of 3-methyladenine (m3A), the natural substrate of DNA glycosylases involved in base excision repair [2]. It is primarily utilized as a tool compound in structural biology and enzymology to investigate the substrate recognition mechanisms of helix-hairpin-helix (HhH) DNA glycosylases, notably the Helicobacter pylori MagIII enzyme, for which it is co-crystallized as a bound ligand at 1.93 Å resolution [3]. Its defined positive charge and dual methylation pattern differentiate it from neutral or singly-methylated adenine analogs, making it a critical probe for studying cation-π interactions in nucleobase-binding protein pockets [2].

Why 3,9-Dimethyladenine Cannot Be Replaced by Generic Adenine or Other Alkylated Purines in MagIII Mechanistic Studies


Generic substitution in assays involving MagIII or related HhH DNA glycosylases is precluded by the enzyme's stringent specificity for positively charged alkylated substrates. Unmodified adenine (Ki ≥ 8.8 mM) is incapable of effectively inhibiting or binding MagIII, while 3,9-dimethyladenine acts as a potent competitive inhibitor (Ki = 0.8 ± 0.1 mM), demonstrating an order-of-magnitude difference in affinity driven by the formal positive charge [1]. Furthermore, the neutral alkylated base 1,N6-ethenoadenine (εA) is a poor substrate (relative kcat only ~10⁻⁵ min⁻¹) that exhibits inferior electron density in the binding pocket, unlike the precisely defined orientation of 3,9-dimethyladenine [1]. The active site architecture also actively excludes 7-methylguanine (m7G), where MagIII shows negligible glycosylase activity (kcat = 189.1 × 10⁻⁵ min⁻¹), indicating that neither the charge state nor the ring position alone dictates selection, but rather the specific combination of a positive charge, methylation pattern, and π-stacking compatibility uniquely satisfied by 3,9-dimethyladenine [1].

Quantitative Comparative Evidence for 6-Amino-3,9-dimethyl-9H-purin-3-ium Against Closest Analogs


Inhibition Potency: 3,9-Dimethyladenine vs. Adenine in MagIII m3A Excision Assay

The competitive inhibition potency of 3,9-dimethyladenine against MagIII-mediated m3A excision was quantified and compared directly with unmodified adenine. 3,9-Dimethyladenine inhibited m3A release with a Ki of 0.8 ± 0.1 mM, whereas adenine showed negligible inhibition (Ki ≥ 8.8 mM), representing an 11-fold or greater difference in affinity [1]. This quantitative head-to-head result confirms the indispensable role of the positive charge and methylation for molecular recognition.

Enzyme inhibition DNA repair Base excision

Structural Binding Precision: 3,9-Dimethyladenine vs. 1,N6-Ethenoadenine in MagIII Active Site

In co-crystal structures, 3,9-dimethyladenine (1.93 Å resolution) displayed strong, unambiguous Fo–Fc omit electron density (>3σ) consistent with a single, well-defined binding orientation, with its N3 and N9 methyl groups oriented towards the active site entrance [1]. In contrast, the neutral alkylated analog 1,N6-ethenoadenine (εA) exhibited inferior electron density quality at 2.1 Å resolution, suggesting multiple conformations and poor pocket complementarity [1].

X-ray crystallography Structural biology Nucleobase recognition

Substrate Selectivity: MagIII Activity on m7G Baselines to Define 3,9-Dimethyladenine Specificity

Wild-type MagIII efficiently excises m3A but exhibits relatively poor activity towards the 7-methylguanine (m7G·T) substrate pair, with a kcat of 189.1 ± 38.1 × 10⁻⁵ min⁻¹ [1]. The active site pocket sterically and electronically excludes m7G, a feature consistent with the observed binding of 3,9-dimethyladenine, which mimics the positively charged m3A transition state but not the 7-methylated purine configuration [1]. In contrast to 3,9-dimethyladenine's potent inhibition, a putative 7,9-dimethylguanine analog would not effectively bind.

Substrate profiling Enzyme kinetics Lesion specificity

Binding Affinity Determinants: π-Stacking Residue Mutagenesis and DNA Binding Kd for 3,9-Dimethyladenine Pocket

The binding pocket for 3,9-dimethyladenine is defined by aromatic residues Trp24 and Phe45. Mutagenesis of these residues dramatically reduces enzyme activity (W25F: relative m3A activity 0.08; W25A: 0.06) [1]. The DNA binding affinity of wild-type MagIII (Kd = 0.48 ± 0.10 µM) is preserved in the D150N mutant (Kd = 0.54 ± 0.09 µM), which nevertheless abolishes catalytic activity [1]. This indicates that the 3,9-dimethyladenine binding pocket is structurally independent of DNA backbone contacts, making the free nucleobase a valid probe for isolated pocket interactions.

Protein-DNA binding Site-directed mutagenesis Cation-π interaction

Inter-Isomer Differentiation: 3,9-Dimethyladenine Among the 11 N,N-Dimethyladenine Positional Isomers

A comprehensive review categorized all 11 positional isomers of N,N-dimethyladenine, including the 3,9-isomer [1]. Only the 3,9-isomer bears a permanent positive charge at physiological pH due to quaternization of the N3 position, distinguishing it from other neutral dimethyl isomers like N6,N6-dimethyladenine or 3,7-dimethyladenine. This permanent charge is a structural prerequisite for the cation-π stacking interaction with the Trp24/Phe45 aromatic cage of MagIII, a feature not shared by neutral isomers [1][2].

Chemical biology Isomer pharmacology Nucleobase chemistry

Catalytic Inertness as a Tool: 3,9-Dimethyladenine is Not Hydrolyzed by MagIII Unlike m3A Substrate

Although 3,9-dimethyladenine binds tightly to the MagIII active site, it is not a substrate for glycosylase cleavage because the N9 methyl group replaces the glycosidic bond to deoxyribose, rendering it chemically inert to base excision [1]. In contrast, the natural m3A substrate is efficiently cleaved (kobs = 38.8 × 10⁻² min⁻¹ µM⁻¹) [1]. This inertness makes 3,9-dimethyladenine an ideal dead-end inhibitor for trapping the enzyme in a substrate-recognition conformation, facilitating structural and kinetic studies without complications from product release.

Substrate analog Enzyme mechanism Glycosylase assay

Defined Research Scenarios for 6-Amino-3,9-dimethyl-9H-purin-3-ium in DNA Repair and Structural Biology


Active-Site Titration and Inhibition Controls in MagIII Glycosylase Assays

3,9-Dimethyladenine is the mandatory positive-control inhibitor for H. pylori MagIII (and potentially other HhH m3A glycosylases) activity assays. Its Ki of 0.8 mM provides a reproducible benchmark for inhibitor screening, while the inert adenine (Ki ≥ 8.8 mM) serves as a negative control [1]. This compound enables researchers to validate the functional integrity of the enzyme's aromatic binding pocket, particularly when characterizing active-site mutants such as W25F or F45W [1].

Co-Crystallization and Cryo-EM Studies of Substrate Recognition Poses

The well-defined electron density and single binding orientation of 3,9-dimethyladenine in the MagIII active site (1.93 Å resolution, >3σ omit map) make it the preferred ligand for soaking or co-crystallization experiments aimed at capturing the pre-catalytic recognition state [1]. Its catalytic inertness ensures that the complex remains stable over the course of crystallographic data collection, a distinct advantage over hydrolyzable substrates [1].

Computational Docking and Cation-π Interaction Modeling

The permanent positive charge and well-defined binding geometry of 3,9-dimethyladenine provide a validated template for molecular docking and molecular dynamics simulations of HhH glycosylase–nucleobase interactions [1][2]. The availability of high-resolution coordinates (PDB 1PU7) allows researchers to parameterize force fields for the π-stacking interaction between methyladenine and the Trp/Phe aromatic cage [3].

Comparative Pharmacology of N,N-Dimethyladenine Isomers

As the only permanently charged isomer among the 11 positional N,N-dimethyladenines, 3,9-dimethyladenine serves as a unique probe in structure-activity relationship (SAR) studies exploring the impact of a fixed positive charge on nucleobase recognition, membrane permeability, or off-target interactions with other purine-binding proteins [2]. Its distinct physicochemical profile underpins any comparative investigation of dimethyladenine biological activities [2].

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